4-Chloro-2,6-difluoroanisole

Vue d'ensemble

Description

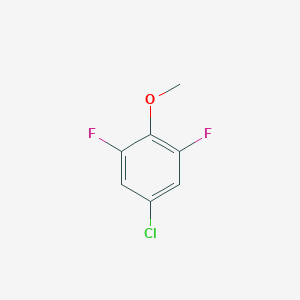

4-Chloro-2,6-difluoroanisole is an organic compound with the molecular formula C7H5ClF2O It is a derivative of anisole, where the hydrogen atoms at positions 4, 2, and 6 on the benzene ring are replaced by chlorine and fluorine atoms, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-difluoroanisole can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2,6-difluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Products include substituted anisoles with various functional groups replacing the chlorine or fluorine atoms.

Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.

Reduction Reactions: Products include alcohols or amines.

Applications De Recherche Scientifique

4-Chloro-2,6-difluoroanisole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is studied for its potential biological activity and as a building block for drug discovery.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .

Mécanisme D'action

The mechanism of action of 4-Chloro-2,6-difluoroanisole depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through well-defined pathways. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

4-Chloro-2,6-difluorophenol: Similar structure but with a hydroxyl group instead of a methoxy group.

4-Chloro-2,6-difluorobenzene: Lacks the methoxy group, making it less reactive in certain chemical reactions.

2,6-Difluoroanisole: Lacks the chlorine atom, resulting in different reactivity and applications.

Uniqueness: 4-Chloro-2,6-difluoroanisole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .

Activité Biologique

4-Chloro-2,6-difluoroanisole (C7H5ClF2O) is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. As a derivative of anisole, its structure includes chlorine and fluorine substituents that influence its reactivity and biological interactions. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H5ClF2O

- Molecular Weight : 178.56 g/mol

- Density : 1.36 g/cm³

- Melting Point : 43-45°C

- Boiling Point : 180°C

- Solubility : Soluble in organic solvents; limited solubility in water.

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The presence of halogen atoms in its structure enhances its binding affinity to these targets, potentially leading to modulation of enzymatic activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Interaction : The compound has shown potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to alterations in metabolic pathways, affecting the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It may influence cellular processes by altering gene expression related to detoxification and metabolic regulation.

Toxicological Profile

The compound is associated with varying degrees of toxicity depending on the dosage and exposure duration. Animal studies indicate that lower doses may have minimal effects, while higher doses can lead to significant toxicity, including potential carcinogenic effects typical of many aniline derivatives.

Case Studies

-

Neuropathic Pain Research :

A study focused on the modification of aniline derivatives, including this compound, demonstrated its potential as a P2X3 receptor antagonist. In animal models of neuropathic pain, compounds derived from this structure exhibited anti-nociceptive effects, suggesting therapeutic potential in pain management . -

Metabolic Stability Studies :

Research into the metabolic stability of halide-substituted anilines revealed that this compound maintains favorable stability profiles compared to other derivatives. This characteristic is critical for developing drugs with prolonged action and reduced side effects .

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Pharmaceutical Development : It is utilized as a building block in synthesizing pharmaceuticals due to its ability to modify biological activity through structural variations.

- Chemical Synthesis : The compound is involved in producing specialty chemicals and materials, including polymers and coatings .

Comparison with Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-Chloro-2,6-difluorophenol | C6H4ClF2O | Hydroxyl group replaces methoxy group |

| 4-Chloro-2,6-difluorobenzene | C6H3ClF2 | Lacks methoxy group; less reactive |

| 2,6-Difluoroanisole | C8H8F2O | Lacks chlorine atom; different reactivity profile |

Propriétés

IUPAC Name |

5-chloro-1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNULYVUAIRSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296601 | |

| Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170572-51-7 | |

| Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170572-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.